An In-Depth Technical Guide to 1-(1H-Benzo[d]imidazol-4-yl)ethanone: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 1-(1H-Benzo[d]imidazol-4-yl)ethanone: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(1H-Benzo[d]imidazol-4-yl)ethanone, a heterocyclic ketone of significant interest within the benzimidazole class of compounds. Benzimidazoles are a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities. This document consolidates available information on the chemical identity, properties, and potential applications of 1-(1H-Benzo[d]imidazol-4-yl)ethanone, aiming to serve as a foundational resource for researchers engaged in drug discovery and development. While specific experimental data for this particular isomer remains limited in publicly accessible literature, this guide draws upon established knowledge of related benzimidazole chemistry to provide theoretical context and potential avenues for investigation.
Chemical Identity and Physicochemical Properties
1-(1H-Benzo[d]imidazol-4-yl)ethanone is a structural isomer of the more commonly cited 2-acetylbenzimidazole. The position of the acetyl group at the 4-position of the benzimidazole ring system is a key structural feature that influences its chemical and biological properties.
| Identifier | Value | Source |
| Chemical Name | 1-(1H-Benzo[d]imidazol-4-yl)ethanone | CymitQuimica[1] |
| CAS Number | 159724-51-3 | CymitQuimica[1] |
| Molecular Formula | C₉H₈N₂O | CymitQuimica[1] |
| Molecular Weight | 160.18 g/mol | CymitQuimica[1] |
| InChI Key | HQWFHRRBDCBYQS-UHFFFAOYSA-N | CymitQuimica[1] |
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a fusion of benzene and imidazole rings, is considered a "privileged structure" in drug discovery. This is attributed to its ability to mimic other biologically important purine-based structures and its capacity for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed as therapeutic agents for a variety of conditions, including:
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Antimicrobial Agents: Exhibiting activity against bacteria, fungi, viruses, and parasites.[3][4]
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Anticancer Agents: Some derivatives act as topoisomerase inhibitors or interfere with microtubule formation.[2]
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Anti-inflammatory Agents
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Antihypertensive Agents [5]
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Anticonvulsants [5]
The diverse biological activities of benzimidazoles underscore the potential of novel derivatives like 1-(1H-Benzo[d]imidazol-4-yl)ethanone as starting points for new drug discovery programs.
Synthesis of Benzimidazole Derivatives: General Principles and a Proposed Route for 1-(1H-Benzo[d]imidazol-4-yl)ethanone
The synthesis of the benzimidazole ring system is a well-established area of heterocyclic chemistry. The most common and versatile method is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile).
General Synthetic Strategies for Benzimidazoles
Several methods are employed for the synthesis of the benzimidazole core, including:
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Phillips-Ladenburg Synthesis: This classic method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.
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Condensation with Aldehydes: The reaction of an o-phenylenediamine with an aldehyde, often in the presence of an oxidizing agent, yields 2-substituted benzimidazoles.
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Modern Catalytic Methods: Various transition metal and nanoparticle-based catalysts have been developed to facilitate benzimidazole synthesis under milder conditions with improved yields.
Proposed Synthetic Pathway for 1-(1H-Benzo[d]imidazol-4-yl)ethanone
Workflow for a Proposed Synthesis:
Caption: Proposed synthetic workflow for 1-(1H-Benzo[d]imidazol-4-yl)ethanone.
Protocol Considerations:
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Step 1: Nitration of 2-Aminoacetophenone: This step would introduce a nitro group onto the benzene ring. The regioselectivity of this reaction would be crucial to obtain the desired 3-nitro-2-aminoacetophenone isomer. Careful control of reaction temperature and the choice of nitrating agent are paramount.
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Step 2: Reduction of the Nitro Group: The nitro group is then reduced to an amino group to form 2,3-diaminoacetophenone. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
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Step 3: Cyclization to the Benzimidazole Ring: The resulting 2,3-diaminoacetophenone can then be cyclized with formic acid or a suitable equivalent (e.g., triethyl orthoformate) to form the imidazole ring, yielding the final product, 1-(1H-Benzo[d]imidazol-4-yl)ethanone.
Self-Validation and Characterization:
Each step of this proposed synthesis would require rigorous purification and characterization to ensure the identity and purity of the intermediates and the final product. Standard analytical techniques would be employed:
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Thin Layer Chromatography (TLC): To monitor the progress of the reactions.
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Column Chromatography: For the purification of the crude products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
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Mass Spectrometry (MS): To determine the molecular weight of the product.
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Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Potential Biological and Pharmacological Significance
Given the broad range of biological activities associated with the benzimidazole scaffold, 1-(1H-Benzo[d]imidazol-4-yl)ethanone represents a valuable starting point for medicinal chemistry campaigns. The presence of the acetyl group provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.
Potential Therapeutic Areas for Investigation:
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Antimicrobial Drug Discovery: The benzimidazole core is a known pharmacophore in several antimicrobial drugs. Derivatives of 1-(1H-Benzo[d]imidazol-4-yl)ethanone could be screened against a panel of clinically relevant bacteria and fungi.
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Anticancer Research: The structural similarity of benzimidazoles to purines suggests potential interactions with DNA and related enzymes. New derivatives could be evaluated for their cytotoxic effects on various cancer cell lines.
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Enzyme Inhibition Assays: The benzimidazole nucleus is known to interact with various enzymes. Screening 1-(1H-Benzo[d]imidazol-4-yl)ethanone and its derivatives against a panel of kinases, polymerases, or other enzymes could reveal novel inhibitors.
Workflow for Biological Evaluation:
Caption: A typical workflow for the biological evaluation of a novel chemical entity.
Conclusion and Future Directions
1-(1H-Benzo[d]imidazol-4-yl)ethanone is a promising, yet underexplored, member of the benzimidazole family of heterocyclic compounds. While specific experimental data remains scarce in the public domain, its chemical structure suggests significant potential for the development of novel therapeutic agents. This technical guide has provided a consolidated overview of its known properties and has proposed a viable synthetic route based on established chemical principles.
Future research efforts should focus on the following:
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Development and optimization of a reliable synthetic protocol for 1-(1H-Benzo[d]imidazol-4-yl)ethanone.
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Full spectroscopic characterization of the compound to establish a definitive analytical profile.
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Systematic biological screening of the parent compound and a library of its derivatives to identify potential therapeutic applications.
The insights and proposed methodologies presented in this guide are intended to catalyze further investigation into this intriguing molecule and unlock its full potential in the field of drug discovery.
References
- Eldebss, T. M. A. (2020). Utilities of 1-(1H(CH3)-benzo[d]imidazol-2-yl)-2-bromoethanone in Heterocyclic Synthesis and Their Biological Applications.
- Zhang, C.-J., et al. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3340.
- Castillejo Merchán, A., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o638–o639.
- Krasavin, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
- Gaba, M., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3071–3087.
- Khattab, M. K., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947.
- Patel, V., et al. (2013). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 23(3), 1279-1288.
Sources
- 1. 1-(1H-Benzo[d]imidazol-4-yl)ethanone | CymitQuimica [cymitquimica.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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